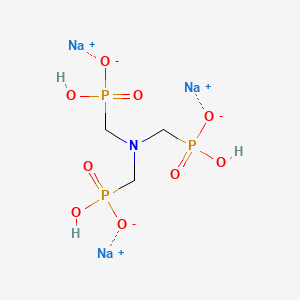
Thalidomide-NH-C13-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-NH-C13-NH2 (hydrochloride) is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which later became infamous for causing severe birth defects. Thalidomide-NH-C13-NH2 (hydrochloride) is a cereblon ligand used in the recruitment of CRBN protein, making it a valuable component in the synthesis of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-NH-C13-NH2 (hydrochloride) involves the modification of the thalidomide structure to introduce the NH-C13-NH2 group. This process typically includes the following steps:
Starting Material: Thalidomide is used as the starting material.
Functional Group Introduction: The NH-C13-NH2 group is introduced through a series of chemical reactions, including amide bond formation and subsequent modifications.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of Thalidomide-NH-C13-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are modified using automated reactors to introduce the NH-C13-NH2 group.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-C13-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
Scientific Research Applications
Thalidomide-NH-C13-NH2 (hydrochloride) has numerous scientific research applications:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Thalidomide-NH-C13-NH2 (hydrochloride) exerts its effects by recruiting the CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The compound’s mechanism of action involves binding to the cereblon protein, which then interacts with the target protein, leading to its degradation via the proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-4-O-C13-NH2 hydrochloride: Another cereblon ligand used in PROTAC synthesis.
Thalidomide-5-O-C13-NH2 hydrochloride: Similar in structure and function, used for recruiting CRBN protein.
Thalidomide-NH-C5-NH2 hydrochloride: A variant with a shorter chain, also used in PROTAC synthesis.
Uniqueness
Thalidomide-NH-C13-NH2 (hydrochloride) is unique due to its specific structural modifications, which enhance its binding affinity and specificity for the CRBN protein. This makes it a valuable tool in targeted protein degradation research and therapeutic development .
Properties
Molecular Formula |
C26H39ClN4O4 |
|---|---|
Molecular Weight |
507.1 g/mol |
IUPAC Name |
4-(13-aminotridecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H38N4O4.ClH/c27-17-10-8-6-4-2-1-3-5-7-9-11-18-28-20-14-12-13-19-23(20)26(34)30(25(19)33)21-15-16-22(31)29-24(21)32;/h12-14,21,28H,1-11,15-18,27H2,(H,29,31,32);1H |
InChI Key |
YWXXCTSDQVUVDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


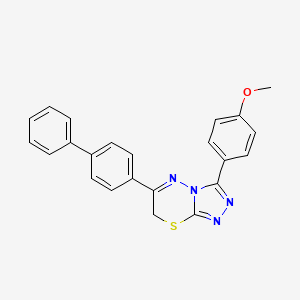
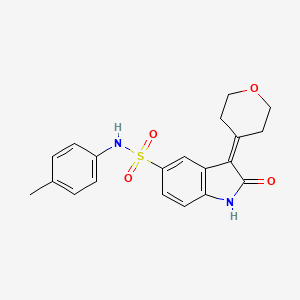
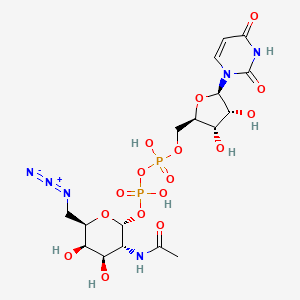

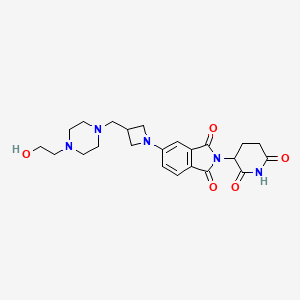
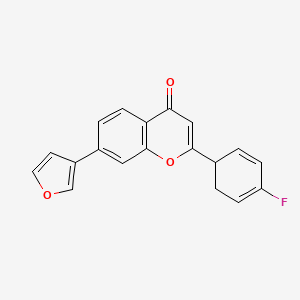
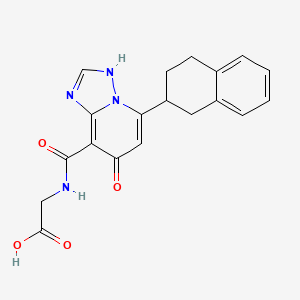

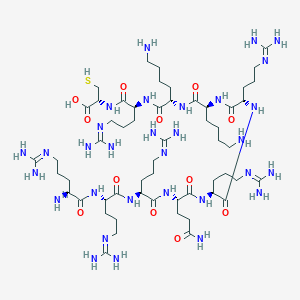

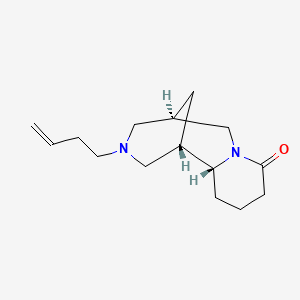
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
![N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B12380142.png)
